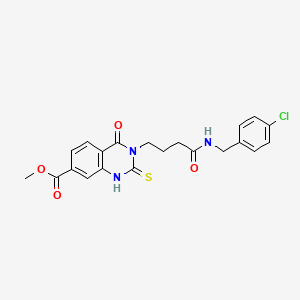

Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

BenchChem offers high-quality Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[4-[(4-chlorophenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-29-20(28)14-6-9-16-17(11-14)24-21(30)25(19(16)27)10-2-3-18(26)23-12-13-4-7-15(22)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,23,26)(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCNSIKEJZCNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically includes:

- Formation of the Tetrahydroquinazoline Core : This involves cyclization reactions that construct the quinazoline structure.

- Introduction of Functional Groups : The chlorobenzyl and oxobutyl groups are introduced through nucleophilic substitution and acylation reactions.

- Final Esterification : The methyl ester group is added to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Research has shown:

- Inhibition of Bacterial Growth : It effectively inhibits both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Preliminary tests indicate antifungal properties against common fungal strains.

The biological activity is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cell death.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 10 µM, indicating potent anticancer effects .

Study 2: Antimicrobial Assessment

In a comparative study published in Journal of Antimicrobial Chemotherapy, the compound was tested against standard bacterial strains. It exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(4-((4-chlorobenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- The compound can be synthesized via multi-step reactions involving:

Core scaffold formation : Start with a tetrahydroquinazoline backbone, introducing the thioxo group using phenyl isothiocyanate under reflux in pyridine (yield: ~66%) .

Side-chain functionalization : Alkylation at the N3 position using 4-((4-chlorobenzyl)amino)-4-oxobutyl groups. Use Cs₂CO₃ in DMF as a base for nucleophilic substitution (yield: ~94%) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) to improve yield.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Techniques :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent. Key signals include δH 7.77 (d, J=8.4 Hz, aromatic), δH 12.84 (s, thioxo NH) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀ClN₃O₄S: 454.0821) .

- Melting Point : Decomposition points (e.g., 264.8°C) indicate thermal stability .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) and reference compounds to resolve overlaps.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., missing or overlapping NMR signals)?

- Approach :

- Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic or alkyl proton signals, particularly in the 4-oxobutyl chain .

- Compare experimental HRMS with theoretical values (±5 ppm tolerance) to confirm purity.

- For missing signals (e.g., due to exchange broadening), vary solvent (D₂O vs. DMSO) or temperature to stabilize labile protons .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-chlorobenzyl and thioxo moieties?

- Methodology :

Analog Synthesis : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents. Use Pd-catalyzed cross-coupling for diversification .

Biological Assays : Test analogs against soluble epoxide hydrolase (sEH) or related targets. Correlate IC₅₀ values with substituent electronic/hydrophobic properties .

Computational Modeling : Perform docking studies to assess interactions between the thioxo group and enzyme active sites (e.g., sEH catalytic pocket) .

Q. How can reaction conditions be optimized when conflicting yield data arise from varying synthetic protocols?

- Troubleshooting :

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for coupling steps, as catalyst choice significantly impacts aryl-alkyl bond formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for alkylation steps. DMF enhances nucleophilicity of secondary amines .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve reproducibility for heat-sensitive intermediates .

Q. What mechanistic insights can be derived from the compound’s instability under acidic or oxidative conditions?

- Analysis :

- Degradation Pathways : Perform stress testing (e.g., 0.1M HCl, H₂O₂) and identify degradation products via LC-MS. The thioxo group may oxidize to sulfoxide/sulfone derivatives .

- Stabilization Strategies : Introduce electron-donating groups (e.g., methyl) to the quinazoline ring to reduce electrophilic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.